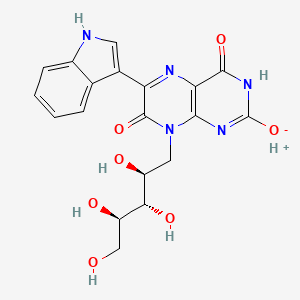
Photolumazine III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photolumazine III is a compound that belongs to the class of lumazines, which are derivatives of pteridine. It is known for its photoluminescent properties and is often studied in the context of its interactions with the major histocompatibility complex class I-related molecule 1 (MR1). This compound is significant in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Photolumazine III can be synthesized through a series of chemical reactions involving riboflavin derivatives. One common method involves the use of 5-amino-6-ribitylaminouracil as a precursor, which undergoes cyclization and subsequent modifications to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, purification, and crystallization. The scalability of these methods would depend on the demand and application of the compound in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Photolumazine III undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its photoluminescent properties.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized lumazine derivatives, while substitution can result in functionalized lumazines with altered properties .
Applications De Recherche Scientifique
Photolumazine III has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent probe to study chemical reactions and molecular interactions.
Biology: Investigated for its role in the immune response, particularly in the presentation of microbial metabolites to mucosal-associated invariant T cells.
Medicine: Explored for its potential in cancer research, as it can interact with MR1-restricted T cells, which have shown promise in targeting tumor cells.
Industry: Utilized in the development of photoluminescent materials and sensors for various applications
Mécanisme D'action
Photolumazine III exerts its effects primarily through its interaction with the major histocompatibility complex class I-related molecule 1. This interaction involves the binding of this compound to the antigen-presenting groove of the major histocompatibility complex class I-related molecule 1, which then presents the compound to mucosal-associated invariant T cells. This process is crucial for the immune response to microbial infections and has implications in cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Photolumazine III can be compared with other similar compounds such as:
Photolumazine I: Another lumazine derivative with similar photoluminescent properties but different chemical structure.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin: A riboflavin analogue with distinct biological activities.
Riboflavin: A well-known vitamin B2 compound with various biological functions.
Propriétés
Formule moléculaire |
C19H19N5O7 |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate |
InChI |
InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1 |
Clé InChI |
XZHBOWKLLNKVKN-ZOWXZIJZSA-N |
SMILES isomérique |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


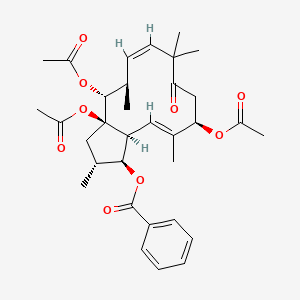

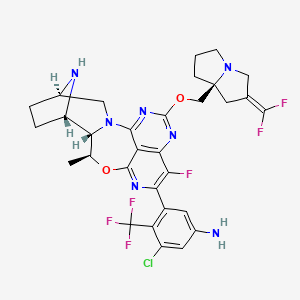
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
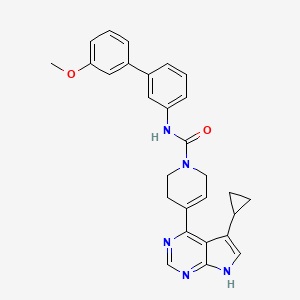

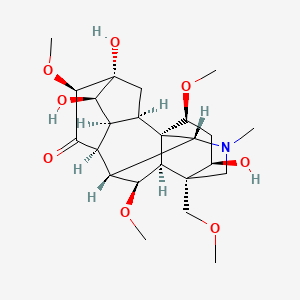
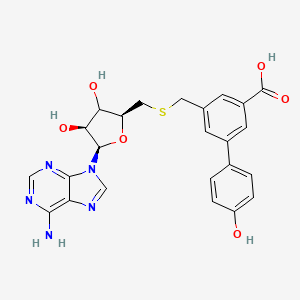
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)



![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
